molecular formula C17H26N2O3 B1304812 Tert-butyl 4-[3-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 500013-39-8

Tert-butyl 4-[3-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B1304812
CAS No.: 500013-39-8
M. Wt: 306.4 g/mol
InChI Key: SVXAVOKCPICEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic name tert-butyl 4-[[3-(hydroxymethyl)phenyl]methyl]piperazine-1-carboxylate follows IUPAC conventions for polycyclic amines and esters. Key components include:

  • Piperazine core : A six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4.
  • Substituents :
    • A tert-butyloxycarbonyl (Boc) group at position 1.
    • A 3-(hydroxymethyl)benzyl group at position 4.

The molecular formula C₁₇H₂₆N₂O₃ (molecular weight: 306.4 g/mol) is confirmed via high-resolution mass spectrometry. The SMILES notation (CC(C)(C)OC(=O)N1CCN(CC1)Cc2cccc(CO)c2) and InChI key (SVXAVOKCPICEEL-UHFFFAOYSA-N) provide unambiguous structural identifiers.

Molecular Geometry and Conformational Analysis

The piperazine ring adopts a chair conformation in both solution and solid states, as demonstrated by NMR and X-ray crystallography. Key geometric features:

Parameter Value/Description Source
N–C bond lengths 1.45–1.49 Å
C–O (Boc group) 1.34 Å
Dihedral angles 33.4° between benzyl/piperazine planes

The bulky tert-butyl group occupies an equatorial position to minimize steric hindrance, while the 3-(hydroxymethyl)benzyl group adopts a pseudo-axial orientation due to intramolecular hydrogen bonding between the hydroxyl and piperazine nitrogen. Density functional theory (DFT) calculations reveal a rotational energy barrier of 56–80 kJ/mol for the hydroxymethyl group.

Crystallographic Studies and Solid-State Arrangement

Single-crystal X-ray diffraction (SC-XRD) data (space group P-1, Z = 2) reveal a triclinic lattice with parameters:

Parameter Value
a 6.9798(4) Å
b 12.3990(7) Å
c 15.5894(8) Å
α, β, γ 100.199°, 101.453°, 96.492°

The solid-state structure features:

  • Hydrogen-bonded dimers between hydroxyl groups (O–H···O=C, 2.78 Å).
  • Van der Waals interactions between benzyl aromatic rings (3.8–4.2 Å).
  • A layered packing motif with alternating hydrophobic (tert-butyl) and polar (piperazine/hydroxyl) regions.

Stereochemical Considerations in Piperazine Derivatives

The compound exhibits axial chirality due to restricted rotation of the benzyl group (ΔG‡ = 72 kJ/mol). Key stereochemical aspects:

  • Conformational isomerism : Chair ↔ boat interconversion is suppressed at room temperature (energy barrier >80 kJ/mol).
  • Atropisomerism : The hydroxymethyl group’s orientation creates two enantiomeric forms (ΔΔG = 1.2 kJ/mol).
  • Crystal packing effects : Hydrogen bonding stabilizes the R configuration in the solid state.

Comparative analysis with analogous piperazines (e.g., tert-butyl 5-(methylamino)pyrazine-2-carboxylate) shows that electron-withdrawing substituents increase chair conformation stability by 12–18 kJ/mol.

Properties

IUPAC Name

tert-butyl 4-[[3-(hydroxymethyl)phenyl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-9-7-18(8-10-19)12-14-5-4-6-15(11-14)13-20/h4-6,11,20H,7-10,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXAVOKCPICEEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383743
Record name tert-Butyl 4-{[3-(hydroxymethyl)phenyl]methyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500013-39-8
Record name 1,1-Dimethylethyl 4-[[3-(hydroxymethyl)phenyl]methyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500013-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-{[3-(hydroxymethyl)phenyl]methyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[3-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate typically involves multiple steps:

    Formation of the Tetrahydropyrazine Ring: This step often starts with the cyclization of appropriate diamines with diesters or diketones under acidic or basic conditions to form the tetrahydropyrazine ring.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrahydropyrazine intermediate.

    Hydroxymethylation: The hydroxymethyl group is typically introduced through a hydroxymethylation reaction, often using formaldehyde and a base.

    Tert-butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group, usually achieved through esterification with tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used. For example, catalytic hydrogenation can reduce the benzyl group to a methyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of methyl derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Neuroprotective Effects

One of the significant areas of research involving tert-butyl 4-[3-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate is its neuroprotective properties. Studies have indicated that this compound may inhibit amyloid beta aggregation, which is crucial in Alzheimer's disease pathology.

  • Case Study: A study demonstrated that derivatives of similar compounds can act as β-secretase inhibitors and acetylcholinesterase inhibitors, potentially preventing neurodegeneration associated with amyloid beta toxicity .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines and reactive oxygen species.

  • Research Findings: In vitro studies have shown that related compounds can reduce TNF-α levels and free radical production in astrocytes exposed to amyloid beta, suggesting a protective mechanism against neuroinflammation .

Synthesis of Bioactive Molecules

This compound serves as a versatile building block in organic synthesis. Its structural features allow for modifications that can lead to the development of new therapeutic agents.

  • Synthesis Pathways: The compound can be synthesized through various methods involving piperazine derivatives and can undergo further reactions to yield other bioactive molecules .

Mechanism of Action

The mechanism of action of tert-butyl 4-[3-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

tert-Butyl 4-[4-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate (CAS: 158985-37-6)
  • Structural Difference : Para-substituted hydroxymethylbenzyl group vs. meta.
  • Physical Properties :
    • Melting Point: 109–111°C (vs. 67–71°C for the meta isomer) .
    • Molecular Weight: 292.37 (identical to meta isomer).
  • Synthetic Utility: The para isomer’s higher melting point suggests greater crystallinity, advantageous for purification.
tert-Butyl 4-[2-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate (CAS: 179250-28-3)
  • Structural Difference : Ortho-substituted hydroxymethylbenzyl group.
  • Physical Properties :
    • Melting Point: 67–71°C (similar to meta isomer but with steric hindrance) .
  • Reactivity : The ortho position may hinder reactions due to steric effects, limiting its use in coupling reactions compared to meta/para isomers .

Functional Group Variants

1-Benzyl 4-(tert-butyl) (R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate
  • Structural Difference : Contains a hydroxymethyl group on the piperazine ring and a benzyl ester.
  • Synthesis : Prepared using benzyl chloridate and NaHCO₃, yielding a higher molecular weight (LCMS [M+1]: 351) .
  • Application : Used in PROTAC synthesis, where the hydroxymethyl group facilitates linker attachment .
1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate
  • Structural Difference : Methylthiobenzyl substituent instead of hydroxymethyl.
  • Reactivity : The methylthio group enhances lipophilicity and may influence electronic properties for electrophilic substitutions .

Commercial Availability and Pricing

Compound (CAS) Purity Price (JPY) Quantity Supplier
Meta isomer (500013-39-8) 95% 6,300 250 mg Thermo Scientific
Para isomer (158985-37-6) 97% 83,400 5 g Kanto Reagents
Ortho isomer (179250-28-3) 97% 78,700 10 g Thermo Scientific

Biological Activity

Tert-butyl 4-[3-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate, also known by its CAS number 622381-67-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and databases.

  • Molecular Formula : C17H26N2O3
  • Molecular Weight : 306.3999 g/mol
  • IUPAC Name : this compound
  • CAS Number : 622381-67-3

Antimicrobial Activity

Research indicates that pyrazine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains and fungi. A comparative analysis of several pyrazine derivatives demonstrated that modifications in the side chains can enhance their antimicrobial efficacy.

CompoundActivityReference
Pyrazine derivative ABactericidal against E. coli
Pyrazine derivative BAntifungal against Candida spp.
Tert-butyl derivativeModerate antibacterial activity

Cytotoxicity and Anticancer Potential

The cytotoxic effects of pyrazine derivatives have been documented in several studies. These compounds have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. Notably, the introduction of hydroxymethyl groups has been associated with enhanced cytotoxicity.

  • Case Study : A study on related pyrazine derivatives revealed IC50 values in the micromolar range for several cancer cell lines, suggesting potential for further development as anticancer agents.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes involved in metabolic pathways or cellular signaling mechanisms.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the hydroxymethyl group and the tert-butyl moiety can significantly influence its pharmacological profile:

  • Hydroxymethyl Group : Enhances solubility and bioavailability.
  • Tert-butyl Group : Contributes to lipophilicity, potentially improving membrane permeability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and how do reaction conditions affect yields?

  • Methodological Answer : Two primary methods are reported for synthesizing structurally related tert-butyl pyrazinecarboxylates.

  • Method A : Uses THF/H₂O under mild conditions (room temperature, 2 hours), yielding 79% via hydrolysis of a precursor .

  • Method B : Employs HCl in ethyl acetate for rapid deprotection (5 minutes), yielding 60% .

    • Key Factors : Solvent polarity (THF vs. ethyl acetate) and acid strength influence reaction kinetics and purity. Lower yields in Method B may stem from incomplete precursor conversion or side reactions.

    Table 1: Synthesis Comparison

    MethodSolvent SystemReaction TimeYieldKey Observations
    ATHF/H₂O2 hours79%High purity, mild conditions
    BEthyl acetate/HCl5 minutes60%Faster but lower yield

Q. How is this compound characterized post-synthesis?

  • Key Techniques :

  • ¹H/¹³C NMR : Assignments include tert-butyl (δ 1.46 ppm), hydroxymethyl (δ 4.65 ppm), and aromatic protons (δ 7.2–7.5 ppm). Key carbons: Boc carbonyl (δ 154.8 ppm), hydroxymethyl CH₂ (δ 62.1 ppm) .
  • Mass Spectrometry (ESI) : Dominant peaks at m/z 292.38 ([M+H]⁺) confirm molecular weight .

Advanced Research Questions

Q. How do structural analogs of this compound differ in pharmacological properties?

  • Comparative Analysis : Analogs with modified substituents (e.g., benzyl vs. cyanophenyl groups) show varied receptor binding. For example:

  • tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate (CAS 807624-20-0): Enhanced CNS activity due to nitrile group polarity .

  • (R)-tert-Butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate : Stereospecific interactions with enzymes (e.g., kinases) improve selectivity .

    Table 2: Structural Analogs and Key Features

    Compound NameCAS NumberKey ModificationsPharmacological Impact
    4-(3-Cyanophenyl)piperazine-1-Boc807624-20-0Cyano groupEnhanced CNS penetration
    (R)-4-Benzyl-3-(hydroxymethyl)N/AStereochemistry, benzylKinase inhibition selectivity

Q. How can researchers resolve contradictions in reported synthetic yields?

  • Approach :

Reaction Monitoring : Use in-situ techniques (e.g., TLC or NMR) to track intermediate conversion .

Byproduct Analysis : Characterize impurities via HPLC-MS to identify competing pathways (e.g., over-hydrolysis in Method B) .

Condition Optimization : Adjust stoichiometry (e.g., excess acid in Method B) or temperature to suppress side reactions .

Q. What in vitro interaction studies are critical for evaluating biological activity?

  • Methodology :

  • Receptor Binding Assays : Use radiolabeled ligands to quantify affinity for targets (e.g., GPCRs or kinases) .
  • Enzyme Inhibition Studies : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or phosphatases) .
  • Cellular Uptake : Fluorescence tagging (e.g., via hydroxymethyl derivatization) to assess membrane permeability .

Data Contradiction Analysis

  • Example : Discrepancies in NMR δ values for hydroxymethyl protons (reported δ 4.65 ppm vs. δ 4.04–4.20 ppm in analogs) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or hydrogen bonding .
  • Resolution : Standardize solvent systems and validate assignments via 2D NMR (e.g., HSQC, COSY) .

Key Takeaways

  • Synthesis : Method A (THF/H₂O) is preferred for high yields; Method B (HCl/ethyl acetate) suits rapid deprotection.
  • Characterization : Multi-spectral validation (NMR, MS) is essential for structural confirmation.
  • Advanced Studies : Focus on stereochemical impacts and receptor-specific interactions for therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.